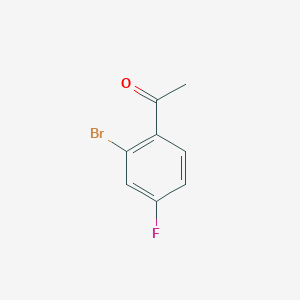

2'-Bromo-4'-fluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFSBRMWBFWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371260 | |

| Record name | 2'-Bromo-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-39-9 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its chemical structure, featuring both a bromine and a fluorine atom, imparts unique reactivity that makes it a versatile building block for creating complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental details and safety protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to cream or pale yellow crystalline powder.[2] It is characterized by the presence of a bromine atom on the acetyl group and a fluorine atom on the phenyl ring.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 403-29-2 | [3] |

| Molecular Formula | C₈H₆BrFO | [3] |

| Molecular Weight | 217.04 g/mol | [3] |

| Appearance | White to cream or pale yellow crystals or crystalline powder | [2] |

| Melting Point | 47-49 °C | [3] |

| Boiling Point | 150 °C at 12 mmHg | [3] |

| Synonyms | ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide | [3] |

| InChI Key | ZJFWCELATJMDNO-UHFFFAOYSA-N | [3] |

| SMILES | FC1=CC=C(C=C1)C(=O)CBr | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 4'-fluoroacetophenone. One effective method utilizes Oxone® (potassium peroxymonosulfate) and ammonium bromide in methanol.[4]

Experimental Protocol: Synthesis via Bromination with Oxone®

This protocol details the synthesis of this compound from 4'-fluoroacetophenone.

Materials:

-

4'-fluoroacetophenone

-

Ammonium bromide (NH₄Br)

-

Oxone® (potassium peroxymonosulfate)

-

Methanol (MeOH)

-

Ethyl acetate

-

Aqueous sodium thiosulfate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4'-fluoroacetophenone (1.0 equivalent) and ammonium bromide (1.1 equivalents) in methanol.

-

To the stirred solution, add Oxone® (1.1 equivalents) portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature and quench by adding aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.[4]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The presence of both a reactive bromine atom and a fluorine atom makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, potentially enhancing biological activity.

One notable application is in the synthesis of thiazole derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol: Example of a Subsequent Reaction

The following is a general representation of how this compound can be used to synthesize a thiazole derivative.

Materials:

-

This compound

-

A thioamide derivative

-

A suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add the thioamide derivative (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and monitor for completion.

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

Caption: Role as a synthetic intermediate in thiazole synthesis.

Biological Activity

While this compound is primarily used as a synthetic intermediate, some brominated acetophenone derivatives have been noted for their potential antimicrobial properties.[4] However, specific studies detailing the biological activity or its interaction with specific signaling pathways are limited. Its primary significance in drug discovery lies in its role as a precursor to more complex and biologically active molecules.[1][4]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All work should be conducted in a well-ventilated fume hood.[5]

Table 2: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage |

| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P310 |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the construction of complex organic molecules, particularly for pharmaceutical applications, is well-established. Researchers and drug development professionals can leverage its unique reactivity to advance their synthetic programs. Proper handling and adherence to safety protocols are paramount when working with this corrosive compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-4'-fluoroacetophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]

- 4. Buy 2-Bromo-4'-fluoroacetophenone | 403-29-2 [smolecule.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone

This technical guide provides a comprehensive overview of the chemical and physical properties of 2'-Bromo-4'-fluoroacetophenone, with a focus on its molecular weight, synthesis, and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Molecular Weight

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry.[1][2] Its chemical structure, characterized by the presence of bromine and fluorine atoms on the acetophenone framework, imparts unique reactivity that is valuable for constructing more complex molecules.

The molecular formula for this compound is C8H6BrFO.[3][4][5] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Fluorine: 18.998 u, Oxygen: 15.999 u), the calculated molecular weight is approximately 217.04 g/mol . This value is consistent with figures cited across various chemical suppliers.[6]

Summary of Physicochemical Data

| Property | Value | References |

| Molecular Formula | C8H6BrFO | [3][4][5] |

| Molecular Weight | ~217.04 g/mol | [6] |

| Appearance | Beige to light grey-green crystalline powder or flakes | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 150 °C at 12 mmHg | |

| Solubility | Soluble in methanol | [1] |

| CAS Number | 403-29-2 | [3][4] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound.

Synthesis of this compound from 4-Fluoroacetophenone

This protocol outlines a general method for the bromination of 4-fluoroacetophenone to yield the target compound.

Materials:

-

4-Fluoroacetophenone

-

Oxone

-

Ammonium bromide (NH4Br)

-

Methanol

-

Ethyl acetate

-

Aqueous sodium thiosulfate

-

Anhydrous sodium sulfate

-

Silica gel (200-300 mesh)

Procedure:

-

A solution of 4-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) is prepared in methanol (10 ml) and stirred thoroughly.

-

To this solution, Oxone (2.2 mmol) is added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, it is quenched with aqueous sodium thiosulfate.

-

The product is extracted with ethyl acetate (3 x 25 ml).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to remove the solvent, yielding the crude product.

-

The crude product is then purified by silica gel column chromatography to obtain pure this compound.[1]

-

The structure of the final product is confirmed using 1H NMR and mass spectrometry.[1]

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound as described in the protocol above.

Applications and Reactivity

This compound is a versatile building block in organic synthesis. The bromine atom serves as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The fluorine atom, being highly electronegative, influences the electron distribution within the aromatic ring and the adjacent carbonyl group. This electronic effect can modulate the reactivity and selectivity of chemical transformations at other positions on the molecule. The synergistic effect of both the bromine and fluorine substituents makes this compound a valuable precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

References

- 1. 2-Bromo-4'-fluoroacetophenone | 403-29-2 [chemicalbook.com]

- 2. 2-Bromo-4'-fluoroacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [guidechem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Bromo-4'-fluoroacetophenone, a pivotal building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis and characterization are provided to support researchers in their laboratory work.

Chemical Structure and Identification

This compound is a halogenated aromatic ketone. The presence of both a bromine and a fluorine atom on the phenyl ring, combined with the reactive acetyl group, makes it a versatile intermediate for the synthesis of complex organic molecules.[1] There are two common isomers for this compound, distinguished by the relative positions of the bromo and fluoro substituents on the acetophenone core.

The most frequently referenced isomer in chemical literature and for synthetic applications is 2-bromo-1-(4-fluorophenyl)ethan-1-one .

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O [label="O", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; Br [label="Br", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Define positions for atoms C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-0.7,-1.2!"]; O [pos="-1.4,-2.0!", fontcolor="#EA4335"]; C8 [pos="0,-2.4!"]; Br [pos="0.7,-3.6!", fontcolor="#EA4335"]; F [pos="2.1,3.6!", fontcolor="#34A853"]; H1 [pos="2.8,1.2!"]; H2 [pos="-0.7,3.0!"]; H3 [pos="-1.4,1.2!"]; H4 [pos="2.1,-0.6!"]; H5 [pos="-0.7,-3.0!"]; H6 [pos="0.7,-1.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O [style=double]; C7 -- C8; C8 -- Br; C4 -- F; C3 -- H1; C5 -- H2; C6 -- H3; C2 -- H4; C8 -- H5; C8 -- H6; } Caption: Chemical structure of 2-bromo-1-(4-fluorophenyl)ethanone.

Another relevant isomer is 1-(2-bromo-4-fluorophenyl)ethan-1-one .

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O [label="O", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; Br [label="Br", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

// Define positions for atoms C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-1.4,-1.2!"]; O [pos="-2.1,-2.0!", fontcolor="#EA4335"]; C8 [pos="-0.7,-2.4!"]; Br [pos="2.8,0!"]; F [pos="2.1,3.6!", fontcolor="#34A853"]; C3 -- H1 [pos="2.8,1.2!"]; C5 -- H2 [pos="-0.7,3.0!"]; C6 -- H3 [pos="-1.4,1.2!"]; C8 -- H4 [pos="-1.4,-3.0!"]; C8 -- H5 [pos="0,-3.0!"]; C8 -- H6 [pos="-0.7,-3.0!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O [style=double]; C7 -- C8; C2 -- Br; C4 -- F; C3 -- H1; C5 -- H2; C6 -- H3; C8 -- H4; C8 -- H5; C8 -- H6; } Caption: Chemical structure of 1-(2-bromo-4-fluorophenyl)ethan-1-one.

Chemical Identifiers

| Identifier | 2-bromo-1-(4-fluorophenyl)ethan-1-one | 1-(2-bromo-4-fluorophenyl)ethan-1-one |

| IUPAC Name | 2-bromo-1-(4-fluorophenyl)ethanone | 1-(2-bromo-4-fluorophenyl)ethan-1-one |

| CAS Number | 403-29-2[2] | 1006-39-9[3] |

| Molecular Formula | C₈H₆BrFO[2] | C₈H₆BrFO[3] |

| Molecular Weight | 217.04 g/mol [2] | 217.04 g/mol [3] |

| InChI Key | ZJFWCELATJMDNO-UHFFFAOYSA-N[2] | RCXFSBRMWBFWMH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CBr)F | CC(=O)C1=C(C=C(C=C1)F)Br |

| Synonyms | ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide, p-Fluorophenacyl bromide[2] | This compound |

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to off-white or pale yellow crystalline powder.[4] It is sparingly soluble in water but soluble in organic solvents such as methanol.[4]

| Property | Value (for 2-bromo-1-(4-fluorophenyl)ethan-1-one) |

| Melting Point | 47-49 °C (lit.) |

| Boiling Point | 150 °C / 12 mmHg (lit.) |

| Appearance | White to cream or pale yellow crystals or crystalline powder |

| Solubility | Soluble in methanol[4] |

Synthesis and Purification

The most common laboratory synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one involves the α-bromination of 4'-fluoroacetophenone.[5] This electrophilic substitution reaction can be carried out using various brominating agents. A general workflow for the synthesis is depicted below.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the α-bromination of acetophenones.[6][7]

Materials:

-

4'-Fluoroacetophenone

-

Bromine or Pyridine hydrobromide perbromide

-

Glacial Acetic Acid or Dichloromethane/Ether

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Ethanol or Hexane/Ethyl Acetate for purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-fluoroacetophenone in a suitable solvent like glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water and quench with a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.[2][8]

-

Recrystallization: This is a suitable method if the product is a solid with impurities that have different solubility profiles. A common solvent system for recrystallization is ethanol/water or a hexane/ethyl acetate mixture.[9][10] The crude solid is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly to induce crystallization of the pure product.[11]

-

Column Chromatography: For purification of both solid and oil products, or when impurities have similar solubility, silica gel column chromatography is effective.[2] A solvent system of hexane and ethyl acetate is typically used as the eluent, with the polarity adjusted to achieve optimal separation.[8]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry.[4] Its utility stems from the ability to introduce diverse functionalities through reactions at the bromine and carbonyl positions.

One notable application is in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[12][13]

Signaling Pathway: LFA-1/ICAM-1 Interaction in T-Cell Activation

Lifitegrast functions by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and the ocular surface.[12] This interaction is a critical step in the inflammatory cascade that contributes to dry eye disease.[13]

The LFA-1/ICAM-1 signaling pathway plays a crucial role in:

-

T-cell activation: The binding of LFA-1 to ICAM-1 strengthens the immunological synapse between T-cells and APCs, leading to T-cell activation, proliferation, and differentiation.[14][15]

-

T-cell trafficking and recruitment: This interaction facilitates the migration of activated T-cells from the lymph nodes to sites of inflammation, such as the ocular surface in dry eye disease.[12][16]

-

Inflammatory response: At the site of inflammation, the continued interaction between LFA-1 on T-cells and ICAM-1 on various cell types perpetuates the inflammatory response.[17][18]

By inhibiting this interaction, Lifitegrast reduces T-cell activation and recruitment, thereby mitigating the inflammatory processes underlying dry eye disease.[12]

Experimental Protocols: Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H NMR Spectroscopy

Objective: To confirm the proton environment of the molecule.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Cap the tube and gently agitate to ensure complete dissolution.

Instrument Parameters (for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

Expected ¹H NMR Spectral Data (in CDCl₃, approximate):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.4 | Singlet | 2H | -COCH₂Br |

| ~7.2 | Triplet | 2H | Aromatic H (ortho to F) |

| ~8.0 | Doublet of doublets | 2H | Aromatic H (meta to F) |

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Expected FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~1700-1680 | C=O stretch | Ketone |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-F stretch | Fluoroaromatic |

| ~700-600 | C-Br stretch | Bromoalkane |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage. It is also a lachrymator.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique chemical structure allows for the construction of complex molecular architectures, as exemplified by its role in the synthesis of Lifitegrast. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists in the field of drug discovery and development. This guide provides a foundational resource to support these endeavors.

References

- 1. (PDF) LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease (2017) | Stephen C. Pflugfelder | 92 Citations [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Purification [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. How To [chem.rochester.edu]

- 12. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of LFA-1 in the Activation and Trafficking of T-cells: Implications in the Induction of Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

- 17. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]

- 18. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

2'-Bromo-4'-fluoroacetophenone physical properties

An In-depth Technical Guide to the Physical Properties of 2'-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 403-29-2), a key intermediate in organic and medicinal chemistry. This document consolidates essential data, outlines a standard experimental protocol for property determination, and presents a logical workflow for the characterization of such chemical intermediates.

Compound Overview

This compound, also known as 4-Fluorophenacyl bromide, is an organohalogen and aromatic ketone.[1] Its structure, featuring a phenyl ring substituted with fluorine and a brominated acetyl group, makes it a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] At room temperature, it typically appears as a white to light yellow or beige crystalline solid.[1][2][3][4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 403-29-2 | [2][3][5] |

| Molecular Formula | C₈H₆BrFO | [2][3][5] |

| Molecular Weight | 217.04 g/mol | [2][5][6] |

| Appearance | White to light yellow/cream or beige crystalline powder or flakes. | [1][2][3][4] |

| Melting Point | 46-50 °C.[2][3] Other sources report a range of 47-49 °C.[4][7] | [2][3][4][7] |

| Boiling Point | 150 °C at 12 mmHg.[4][5] Another source reports 153 °C at 12 mmHg.[2] | [2][4][5] |

| Solubility | Soluble in methanol.[1][2][4] Sparingly soluble in water.[1] | [1][2][4] |

| Flash Point | >110 °C (>230 °F).[5] One source specifies 113 °C (235.4 °F) in a closed cup test.[6] | [5][6] |

| Purity (by GC) | Typically ≥96.0% or >97.0%.[2][3] | [2][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below is a standard methodology for determining the melting point of a solid organic compound like this compound.

Objective: To determine the melting point range of a solid sample using a digital melting point apparatus.

Materials:

-

Sample of this compound

-

Capillary tubes (closed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap its closed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., start at 35 °C).

-

Heating Rate: Set a slow, steady heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block. A rapid heating rate can lead to an artificially wide and inaccurate melting range.

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire solid sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

Logical Workflow for Characterization

The characterization of a synthesized chemical intermediate like this compound follows a logical progression to confirm its identity and purity. The following diagram illustrates a typical workflow for researchers.

Caption: General workflow for the synthesis and characterization of a chemical intermediate.

Handling and Storage

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][5] It is also a lachrymator, meaning it can cause tearing.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated chemical fume hood.[5]

For storage, the compound should be kept in a tightly closed container in a dry, refrigerated (0-10°C) place.[2][5] It is noted to be sensitive to light, heat, and moisture.[2][5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-4'-fluoroacetophenone | 403-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Bromo-4'-fluoroacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-4'-fluoroacetophenone | 403-29-2 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-ブロモ-4′-フルオロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Fluorophenacyl bromide, 97% 403-29-2 India [ottokemi.com]

In-Depth Technical Guide to the Solubility of 2'-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2'-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of quantitative experimental data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a theoretical framework for understanding its solubility characteristics.

Introduction to this compound

This compound is a halogenated aromatic ketone with the molecular formula C₈H₆BrFO.[1][2] It presents as a beige to light grey-green crystalline powder or flakes.[1][2] This compound is a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development.

Solubility Data

Quantitative experimental solubility data for this compound is not widely available in published literature. However, qualitative descriptions and calculated values provide a baseline understanding of its solubility profile.

| Solvent | Temperature | Solubility | Data Type |

| Water | Standard | Sparingly Soluble[2] | Qualitative |

| Water | 25°C (est.) | ~0.027 g/L | Calculated[3] |

| Methanol | Standard | Soluble[1][2] | Qualitative |

Note: The quantitative water solubility value is calculated from the estimated Log10 of water solubility (in mol/L) of -2.90, as provided by the Crippen Method.[3] Experimental verification is recommended.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute by evaporating the solvent.

3.1. Materials and Equipment

-

This compound

-

Selected solvent(s) of known purity

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Drying oven or vacuum oven

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure a saturated solution is formed. Continuous agitation is necessary.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) pipette, taking care not to disturb the settled solid.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (pre-heated to the experimental temperature) into a pre-weighed glass vial. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Then, evaporate the solvent completely using a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used for faster and more gentle drying.

-

Final Weighing: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: The solubility (S) can be calculated in g/L using the following formula:

S (g/L) = (Mass of solute / Volume of solvent withdrawn)

3.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing work.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the expected solubility trends based on solvent polarity.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Predicted solubility based on the principle of "like dissolves like".

References

Technical Guide: Physicochemical Properties and Analysis of 2'-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring both bromine and fluorine atoms, imparts specific reactivity that is leveraged in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the melting point of this compound, detailed experimental protocols for its determination, and its key chemical properties.

Chemical Identity and Properties

A critical distinction must be made between two closely related isomers: this compound and 2-Bromo-4'-fluoroacetophenone. While their names are similar, their chemical structures and CAS numbers differ, leading to different physical and chemical properties. This guide focuses on This compound .

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Chemical Name | 1-(2-bromo-4-fluorophenyl)ethanone | [1][2] |

| Synonyms | This compound | [1][2] |

| CAS Number | 1006-39-9 | [1][2][3][4][5] |

| Molecular Formula | C8H6BrFO | [4][5] |

| Molecular Weight | 217.04 g/mol | [4] |

| Melting Point | 48-50 °C | [1][2][4] |

| Boiling Point | 150 °C @ 12 mmHg | [1][3][5] |

| Appearance | Pale yellow low melting solid | [4] |

| Flash Point | 116.5 °C | [1] |

For the purpose of clarity, the properties of the isomer, 2-Bromo-4'-fluoroacetophenone, are provided in the table below.

Table 2: Physicochemical Data for 2-Bromo-4'-fluoroacetophenone

| Property | Value | Reference |

| Chemical Name | 2-Bromo-1-(4-fluorophenyl)ethanone | [6] |

| Synonyms | 4-Fluorophenacyl bromide | |

| CAS Number | 403-29-2 | [6][7] |

| Molecular Formula | C8H6BrFO | [6] |

| Molecular Weight | 217.04 g/mol | [6] |

| Melting Point | 47-49 °C | [6] |

| Boiling Point | 150 °C @ 12 mmHg | [6] |

| Appearance | White to light yellow powder/crystal |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. The following is a generalized protocol for the determination of the melting point of this compound using a modern digital melting point apparatus.

Objective: To accurately determine the melting point range of a crystalline sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (closed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[8]

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[9]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be approximately 1-2 mm.[9][10]

-

-

Instrument Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

If the approximate melting point is unknown, a rapid preliminary run can be performed with a fast ramp rate (e.g., 10-20 °C/minute) to get an estimated range.[8]

-

For an accurate measurement, set a plateau temperature a few degrees below the expected melting point (e.g., 45 °C for this compound).

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder of the apparatus.[8]

-

Set the ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.[10]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).[10]

-

The melting point is reported as this range. For a pure substance, this range should be narrow (typically 0.5-1.0 °C). A broadened melting range can indicate the presence of impurities.[9]

-

-

Mixed Melting Point (for identity confirmation):

-

To confirm the identity of the unknown sample, a mixed melting point determination can be performed.

-

A small amount of the unknown is intimately mixed with an authentic sample of this compound.

-

The melting point of the mixture is then determined. If there is no depression or broadening of the melting point range, it provides strong evidence that the unknown sample is identical to the authentic sample.[10][11]

-

Synthesis Pathway

This compound can be synthesized through the oxidation of 1-(2-bromo-4-fluorophenyl)ethanol. This reaction is a key step in providing the acetophenone functional group.

Caption: Synthesis of this compound.

Logical Workflow for Compound Identification

The identification of an unknown crystalline solid suspected to be this compound involves a systematic process of physical and spectroscopic analysis.

Caption: Workflow for compound identification.

Conclusion

The melting point is a critical parameter for the characterization of this compound, providing a straightforward method for preliminary identification and purity assessment. When combined with spectroscopic techniques and a clear understanding of its synthesis, researchers can confidently utilize this versatile intermediate in the development of novel chemical entities. The protocols and data presented in this guide are intended to support the work of scientists and professionals in the fields of chemical research and drug development.

References

- 1. echemi.com [echemi.com]

- 2. Ethanone, 1-(2-bromo-4-fluorophenyl)- | BoroPharm Inc. [boropharm.com]

- 3. AB103044 | CAS 1006-39-9 – abcr Gute Chemie [abcr.com]

- 4. biomall.in [biomall.in]

- 5. CAS 1006-39-9 | 2617-B-06 | MDL MFCD00077464 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 2-Bromo-4'-fluoroacetophenone | 403-29-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chm.uri.edu [chm.uri.edu]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. Determination of Melting Point [wiredchemist.com]

2'-Bromo-4'-fluoroacetophenone boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2'-Bromo-4'-fluoroacetophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for their effective application in synthesis and process development. This guide focuses on this compound, a versatile building block in medicinal chemistry, providing key data, experimental protocols, and safety information.[1]

Physicochemical and Safety Data

This compound is an organohalogen and aromatic ketone compound.[1] At room temperature, it exists as a beige to light grey-green crystalline powder or flakes.[1][2] Its chemical structure, featuring both a bromine and a fluorine atom, imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromine atom acts as an effective leaving group in nucleophilic substitution reactions, while the highly electronegative fluorine atom influences the electron distribution within the aromatic ring.

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source |

| Boiling Point | 150 °C / 302 °F @ 12 mmHg | [3][4][5] |

| Melting Point | 46 - 49 °C / 114.8 - 120.2 °F | [3][4] |

| Molecular Formula | C₈H₆BrFO | [1][4] |

| Molecular Weight | 217.04 g/mol | [4][5] |

| CAS Number | 403-29-2 | [1][3] |

| Flash Point | > 110 °C / > 230 °F (closed cup) | [3][4] |

| Appearance | Beige to light grey-green crystalline powder or flakes | [1][2] |

| Solubility | Soluble in methanol; sparingly soluble in water | [1] |

| Hazard Class | Skin Corrosion/Irritation, Category 1B | [3][4] |

| Signal Word | Danger | [3][4] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [3][4] |

Logical Relationship of Compound Properties

The following diagram illustrates the key informational categories associated with this compound.

Caption: Key properties of this compound.

Experimental Protocol: Boiling Point Determination

The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For this compound, which is a solid at room temperature, a common and effective method for boiling point determination is the Thiele tube method.[6][7] This technique is advantageous as it requires only a small amount of the sample.[7]

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Small fusion tube (e.g., Bell cap tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Sample Preparation: Place a small amount of solid this compound into the fusion tube, enough to form a liquid column of about 1-2 cm upon melting.

-

Capillary Tube Insertion: Take a capillary tube that has been sealed at one end and place it into the fusion tube with the open end submerged in the sample.[6][8]

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a small rubber band or wire.[7] Ensure the sample in the fusion tube is level with the thermometer bulb to record the temperature accurately.[6]

-

Thiele Tube Setup: Insert the thermometer and the attached sample tube into the Thiele tube, which should be filled with a high-boiling point oil to a level above the side-arm junction.[7]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[7] The design of the tube facilitates uniform heating of the oil via convection.

-

Observation: As the temperature rises, the solid sample will melt. Continue heating and observe the capillary tube. Air trapped inside will expand and slowly bubble out. When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6][7]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.[7] The stream of bubbles will slow down and stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[7]

-

Data Recording: Record this temperature. It is also crucial to record the ambient barometric pressure, as the boiling point is pressure-dependent.[9] The reported boiling point of 150 °C is at a reduced pressure of 12 mmHg.[3][4]

Experimental Workflow Diagram

The following diagram outlines the workflow for the determination of the boiling point using the Thiele tube method.

Caption: Workflow for boiling point determination.

Safety and Handling Precautions

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[3] Therefore, stringent safety measures are required during handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4]

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed in a dry, refrigerated, and designated corrosives area.[3] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3]

This guide provides essential technical information for professionals working with this compound. Adherence to the detailed protocols and safety precautions is critical for accurate results and safe laboratory operations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-4'-fluoroacetophenone | 403-29-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-溴-4′-氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectral Analysis of 2'-Bromo-4'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2'-Bromo-4'-fluoroacetophenone, a key intermediate in various synthetic pathways. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of the analytical workflow and key spectral correlations to aid in structural elucidation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68 | dd | 8.8, 5.2 | H-6' |

| 7.23 | ddd | 8.8, 8.8, 2.4 | H-5' |

| 7.08 | dd | 8.8, 2.4 | H-3' |

| 4.34 | s | - | -CH₂Br |

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C=O |

| 163.0 (d, J=254 Hz) | C-4' |

| 131.5 (d, J=9 Hz) | C-6' |

| 129.5 (d, J=3 Hz) | C-1' |

| 120.5 (d, J=25 Hz) | C-5' |

| 114.5 (d, J=22 Hz) | C-3' |

| 113.0 (d, J=9 Hz) | C-2' |

| 31.0 | -CH₂Br |

Table 3: IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Interpretation |

| 3075 | Aromatic C-H Stretch |

| 1685 | C=O (Ketone) Stretch |

| 1595, 1500 | Aromatic C=C Stretch |

| 1280 | C-F Stretch |

| 840 | C-H Bend (p-disubstituted) |

| 690 | C-Br Stretch |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 218, 220 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 139 | [M - CH₂Br]⁺ |

| 123 | [FC₆H₄CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The ionization energy is typically set to 70 eV.

Visualizations

Chemical Structure and NMR Assignments

Caption: Structure of this compound with key NMR assignments.

Analytical Workflow for Spectral Data Acquisition

Caption: Logical workflow for the spectral analysis of organic compounds.

Technical Guide to the Material Safety of 2'-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2'-Bromo-4'-fluoroacetophenone (CAS No. 1006-39-9), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone.[2] At room temperature, it exists as a beige to light grey-green crystalline powder or flakes.[2]

| Property | Value |

| Molecular Formula | C8H6BrFO[3] |

| Molecular Weight | 217.04 g/mol [3][4][5][6] |

| CAS Number | 1006-39-9[3][7] |

| EC Number | 600-117-2[3] |

| Appearance | Beige to light grey-green crystalline powder or flakes[2] |

| Melting Point | 46 - 50 °C / 114.8 - 122 °F[8][9] |

| Boiling Point | 150 °C / 302 °F @ 12 mmHg[4][8] |

| Flash Point | > 110 °C / > 230 °F[8] |

| Solubility | Soluble in methanol.[2] Sparingly soluble in water.[2] |

Hazard Identification and Classification

This chemical is considered hazardous and is classified as corrosive.[1][8] It can cause severe skin burns and eye damage.[8]

| Hazard Classification | Category |

| Skin Corrosion/Irritation | Category 1B / Causes severe skin burns[8] |

| Serious Eye Damage/Eye Irritation | Category 1 / Causes serious eye damage[8] |

| GHS Pictogram | Corrosion (GHS05)[4][5][10] |

| Signal Word | Danger[4][5][8][10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[4][5][10] |

Toxicological and Ecological Information

Detailed toxicological properties of this compound have not been fully investigated.[8] No quantitative data such as LD50 or LC50 values are readily available. Similarly, specific data on persistence, degradability, bioaccumulation, and mobility in the environment is not currently available.[8] It is advised to prevent its release into the environment.

Experimental Protocols

The following are general standard methodologies for determining the key physical properties cited above.

Melting Point Determination (Capillary Method):

The capillary method is a standard technique for determining the melting point of a solid.[8]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure substance.

Boiling Point Determination (Distillation or Thiele Tube Method):

The boiling point of a liquid can be determined by several methods, including simple distillation or the Thiele tube method, especially when only a small amount of the substance is available.[3][5]

-

Apparatus Setup (Thiele Tube): A small amount of the liquid is placed in a fusion tube. An inverted, sealed capillary tube is then placed inside the fusion tube. This assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently and uniformly heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Measurement: The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Safety and Handling

Due to its corrosive nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical-resistant safety goggles or a face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.[1]

-

Respiratory Protection: Use a respirator with an appropriate filter if dust or vapors are generated.[1]

Handling and Storage:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid direct contact with skin and eyes.[1]

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Safety Workflow Diagram

Caption: Safety workflow for this compound.

First-Aid Measures

In case of accidental exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: Carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride may be produced during a fire.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always prioritize safety and follow established laboratory and industrial protocols.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1006-39-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Bromo-4'-fluoroacetophenone, a key building block in modern medicinal and materials chemistry. The document details its discovery and historical context, physicochemical and spectral properties, and established synthesis protocols. Emphasis is placed on providing detailed experimental procedures and clear visual representations of synthetic pathways to aid researchers in its practical application.

Introduction

This compound, with the CAS number 403-29-2, is a di-halogenated aromatic ketone.[1] Its structure, featuring a fluorine atom on the phenyl ring and a bromine atom at the alpha-carbon of the acetophenone moiety, imparts unique reactivity that makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the α-bromo group serves as a versatile handle for introducing a wide range of functional groups.[2][3] This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Discovery and History

While a singular discovery paper is not prominently cited in the literature, the emergence of this compound is closely tied to the advancements in fluorination and bromination techniques in the latter half of the 20th century.[1] Its development was likely driven by the growing interest in fluorinated compounds in the pharmaceutical and agrochemical industries for the synthesis of novel bioactive molecules.[1][2] The compound is primarily a laboratory-synthesized chemical and is not known to be naturally occurring.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral data for this compound is provided below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | |

| CAS Number | 403-29-2 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 47-49 °C | |

| Boiling Point | 150 °C at 12 mmHg | |

| Solubility | Sparingly soluble in water, soluble in methanol and other organic solvents. | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available, detailed peak assignments may vary based on solvent and instrument. | [4] |

| ¹³C NMR | Spectra available. | [4] |

| Infrared (IR) | Spectra available. | [4] |

| Mass Spectrometry (MS) | Spectra available. | [4] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the α-bromination of its precursor, 4'-fluoroacetophenone.

Synthesis of the Precursor: 4'-Fluoroacetophenone

4'-Fluoroacetophenone is typically synthesized via the Friedel-Crafts acylation of fluorobenzene.

-

Materials:

-

Fluorobenzene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise at 0 °C.

-

After the addition is complete, add fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4'-fluoroacetophenone can be purified by vacuum distillation.

-

α-Bromination of 4'-Fluoroacetophenone

-

Materials:

-

4'-Fluoroacetophenone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., acetic acid)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 4'-fluoroacetophenone in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN (if using a radical pathway) or add bromine dropwise (if using an acid-catalyzed pathway).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If NBS was used, filter off the succinimide byproduct.

-

Wash the organic phase with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research:

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules.[1][2] The presence of both fluorine and bromine allows for sequential and site-selective reactions to build molecular complexity.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.[1]

-

Materials Science: The unique electronic properties conferred by the halogen atoms make it a useful building block for the synthesis of functional organic materials with potential applications in electronics and optics.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive and lachrymatory agent.[5] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a significant role in the synthesis of complex organic molecules. Its unique structural features provide a platform for the development of novel compounds in the pharmaceutical, agrochemical, and materials science fields. This guide has provided a detailed overview of its history, properties, synthesis, and applications to serve as a practical resource for the scientific community.

References

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Bromo-4'-fluoroacetophenone is a key halogenated ketone intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical agents. Its unique molecular structure, featuring both bromine and fluorine atoms, imparts specific reactivity that is leveraged in the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and subsequent derivatization, and its role as a precursor in the development of therapeutic agents, notably non-steroidal aromatase inhibitors.

Core Characteristics and Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1][2] It is important to distinguish between the isomers of bromo-fluoroacetophenone. This guide focuses on 2-Bromo-1-(4-fluorophenyl)ethanone , also known as this compound, with the CAS Number 403-29-2 . Another related isomer, 1-(2-bromo-4-fluorophenyl)ethanone, has the CAS number 1006-39-9. Careful verification of the CAS number is crucial for experimental accuracy.

The presence of a bromine atom at the alpha-carbon to the ketone and a fluorine atom on the phenyl ring are pivotal to its reactivity. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the electronegative fluorine atom influences the electron density of the aromatic ring, affecting its reactivity and the properties of the resulting derivatives.

Physical and Chemical Properties

The key physical and chemical properties of this compound (CAS: 403-29-2) are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 403-29-2 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| Appearance | White to cream or pale yellow crystals or crystalline powder | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 150 °C at 12 mmHg | [1] |

| Solubility | Soluble in methanol and chloroform. | [3] |

| Synonyms | 2-Bromo-1-(4-fluorophenyl)ethanone, ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide | [1][2] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes typical spectral data.

| Spectrum Type | Key Data / Peaks | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are typically observed for the aromatic protons and the methylene protons adjacent to the carbonyl and bromine. The methylene protons appear as a singlet. The aromatic protons show characteristic splitting patterns due to fluorine coupling. | [4][5][6] |

| ¹³C NMR (CDCl₃) | Characteristic peaks for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons, with splitting observed for carbons coupled to fluorine. | [4][7][8] |

| IR | Strong absorption band for the carbonyl group (C=O) stretching, typically around 1680-1700 cm⁻¹. | [4] |

| Mass Spec | The mass spectrum will show the molecular ion peak and characteristic isotopic pattern for a bromine-containing compound. | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the α-bromination of 4'-fluoroacetophenone. Several methods have been reported, with variations in the brominating agent and reaction conditions. Below are two detailed experimental protocols.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Protocol 1: Bromination using Oxone and Ammonium Bromide

This method provides a relatively safe and efficient way to achieve α-bromination.

Materials:

-

4'-Fluoroacetophenone

-

Oxone (Potassium peroxymonosulfate)

-

Ammonium bromide (NH₄Br)

-

Methanol

-

Aqueous sodium thiosulfate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel (200-300 mesh)

Procedure:

-

To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) and ammonium bromide (0.215 g, 2.2 mmol) in methanol (10 mL), add Oxone (1.352 g, 2.2 mmol).

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol 2: Bromination using Pyridine Hydrobromide Perbromide

This protocol is a classic method for α-bromination of ketones.

Materials:

-

4'-Fluoroacetophenone

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Combine 4'-fluoroacetophenone (5.0 mmol) and pyridine hydrobromide perbromide (1.76 g, 5.5 mmol) in a 50 mL round-bottom flask.

-

Add glacial acetic acid (20 mL) to the flask.

-

Stir the reaction mixture at 90 °C. Monitor the reaction progress using TLC.

-

After the reaction is complete (typically 3 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to afford the crude solid product.

-

Recrystallize the crude product from petroleum ether to obtain pure this compound.

Applications in Drug Development: Synthesis of Aromatase Inhibitors

A significant application of this compound is as a starting material for the synthesis of non-steroidal aromatase inhibitors.[3] These inhibitors are crucial in the treatment of hormone-receptor-positive breast cancer in postmenopausal women by blocking the conversion of androgens to estrogens.[9][10] Many of these inhibitors feature a heterocyclic core, such as an aminothiazole ring, which can be constructed using this compound.

Aromatase Inhibition Pathway

The following diagram illustrates the role of aromatase in estrogen synthesis and its inhibition.

Caption: Aromatase catalyzes the conversion of androgens to estrogens, which promote tumor growth.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative